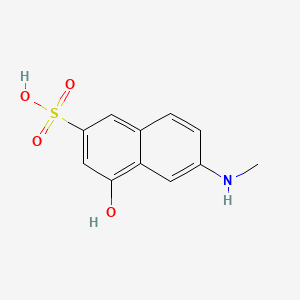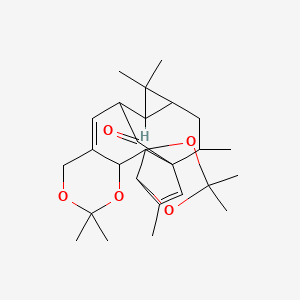
英格诺-3,4:5,20-二乙酰化物
概述
描述
英格诺-3,4,5,20-二乙酰化物是一种从大戟属植物中分离得到的天然产物。 它以其抗肿瘤、抗炎和免疫调节作用而闻名 . 这种化合物属于二萜类萜类化合物,其分子式为C26H36O5,分子量为428.56 g/mol .
科学研究应用
英格诺-3,4,5,20-二乙酰化物具有广泛的科学研究应用:
化学: 它被用作合成各种生物活性化合物的起始原料。
生物学: 研究了这种化合物在细胞信号通路中的作用及其对细胞过程的影响。
医学: 正在研究英格诺-3,4,5,20-二乙酰化物的潜在治疗应用,特别是由于其抗肿瘤特性,在癌症治疗方面.
工业: 它用于开发药物和其他生物活性产品.
作用机制
英格诺-3,4,5,20-二乙酰化物的作用机制涉及蛋白激酶C(PKC)途径的激活。 这种激活会导致各种细胞过程的调节,包括细胞凋亡和炎症 . 该化合物靶向特定的分子通路,例如Ras/Raf/MAPK 和 p38 通路,这些通路参与细胞增殖和存活 .
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 英格诺-3,4,5,20-二乙酰化物可以从英格诺合成,英格诺是一种多功能四环二萜,从大戟属植物种子中分离得到 . 合成涉及在碱存在下用乙酸酐处理英格诺以形成二乙酰化衍生物 .
工业生产方法: 英格诺-3,4,5,20-二乙酰化物的工业生产通常涉及从大戟属植物来源中提取英格诺,然后进行化学修饰以获得二乙酰化形式。 该工艺包括纯化步骤以确保最终产品的纯度 .
化学反应分析
反应类型: 英格诺-3,4,5,20-二乙酰化物会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,例如氢化锂铝或硼氢化钠。
取代: 可以使用试剂,例如甲醇钠或叔丁醇钾,进行亲核取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致环氧化物或羟基化衍生物的形成,而还原会产生醇或烷烃 .
相似化合物的比较
英格诺-3,4,5,20-二乙酰化物与其它的类似化合物相比是独特的,因为它具有特定的结构特征和生物活性。类似的化合物包括:
英格诺甲丁酯: 已知用于治疗光化性角化病.
英格诺-3-天使酸酯: 另一种具有抗肿瘤特性的衍生物.
英格诺-3,4,5,20-二乙酰化物因其在抗肿瘤和抗炎活性方面的双重作用而脱颖而出,使其成为各种研究和治疗应用中的宝贵化合物 .
属性
IUPAC Name |
3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998786 | |
| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-44-5 | |
| Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
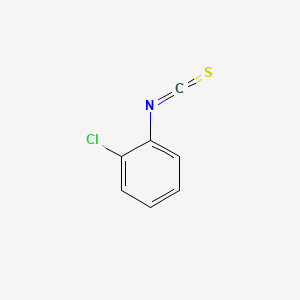
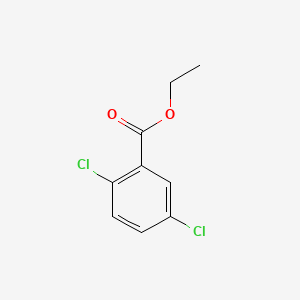
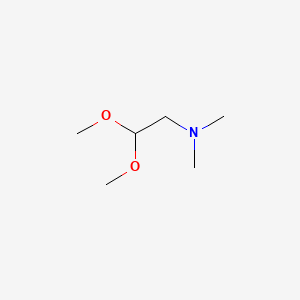
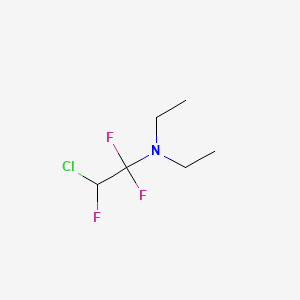
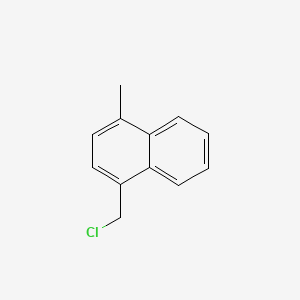
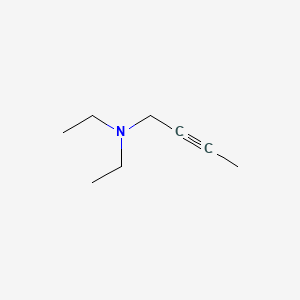

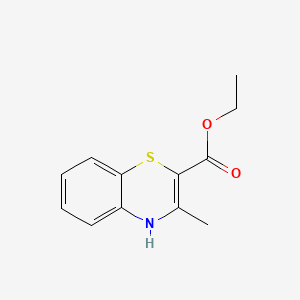
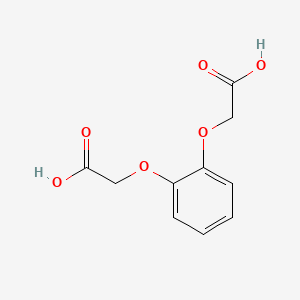
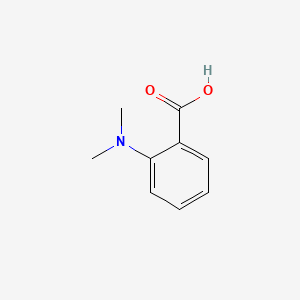
![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)
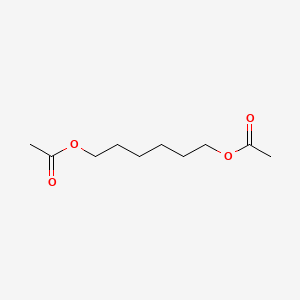
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)
